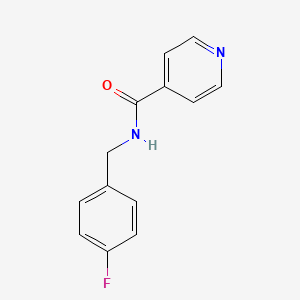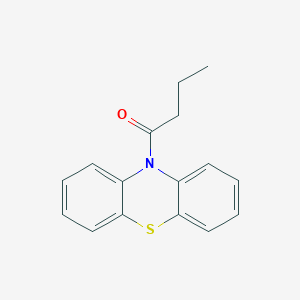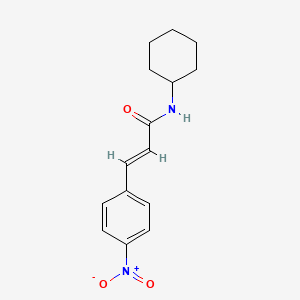
N-cyclohexyl-3-(4-nitrophenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexyl-3-(4-nitrophenyl)acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of acrylamide and is commonly referred to as CHANA.
Aplicaciones Científicas De Investigación
CHANA has been extensively studied for its potential applications in various fields of research. One of the major areas of interest is its use as a fluorescent probe for the detection of metal ions. CHANA has been found to selectively bind with metal ions such as copper, zinc, and cadmium, and its fluorescence is quenched upon binding. This property makes it an ideal candidate for the detection of metal ions in various industrial and environmental samples.
Another area of research where CHANA has shown potential is in the field of bioimaging. CHANA has been found to possess excellent photostability and biocompatibility, making it a suitable candidate for use as a fluorescent probe in live cell imaging.
Mecanismo De Acción
The mechanism of action of CHANA is not fully understood. However, it is believed that CHANA binds to metal ions through a coordination complex, leading to the quenching of its fluorescence. The exact nature of this complex and the mechanism of fluorescence quenching are still under investigation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of CHANA are not well studied. However, it has been found to be non-toxic and biocompatible, making it a suitable candidate for use in various biological applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of CHANA is its high selectivity and sensitivity towards metal ions, making it an ideal candidate for the detection of metal ions in various samples. Additionally, its excellent photostability and biocompatibility make it a suitable candidate for use in bioimaging applications.
However, one of the major limitations of CHANA is its relatively low quantum yield, which limits its sensitivity in certain applications. Additionally, the synthesis of CHANA can be challenging, and the yield can vary depending on the reaction conditions.
Direcciones Futuras
There are several future directions for research on CHANA. One of the major areas of interest is the development of new synthetic methods for CHANA that can improve the yield and purity of the compound. Additionally, the investigation of the mechanism of action of CHANA and the nature of its coordination complex with metal ions can provide valuable insights into its potential applications.
Another area of research is the development of new fluorescent probes based on CHANA that can exhibit higher quantum yields and improved selectivity towards metal ions. Additionally, the application of CHANA in other fields such as catalysis and material science can also be explored.
Conclusion:
In conclusion, N-cyclohexyl-3-(4-nitrophenyl)acrylamide is a promising compound with potential applications in various fields of research. Its high selectivity and sensitivity towards metal ions, excellent photostability, and biocompatibility make it an ideal candidate for use in bioimaging and metal ion detection applications. Further research on the synthesis method, mechanism of action, and potential applications of CHANA can provide valuable insights into its future directions.
Métodos De Síntesis
The synthesis of CHANA involves the reaction of cyclohexylamine and 4-nitrophenylacrylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction takes place under mild conditions and yields CHANA as a white solid.
Propiedades
IUPAC Name |
(E)-N-cyclohexyl-3-(4-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c18-15(16-13-4-2-1-3-5-13)11-8-12-6-9-14(10-7-12)17(19)20/h6-11,13H,1-5H2,(H,16,18)/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNSHNRHCOAADIC-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)NC(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[2-(4-chlorophenoxy)acetyl]isonicotinohydrazide](/img/structure/B5850659.png)
![ethyl 3-{[(2,4-dichlorobenzyl)amino]carbonyl}-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B5850669.png)
![N-(3-acetylphenyl)-N'-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]urea](/img/structure/B5850673.png)
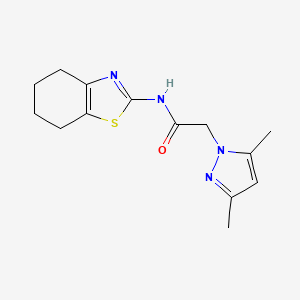
![5-{[(3-chloro-4-methylphenyl)amino]methylene}-1-ethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5850689.png)
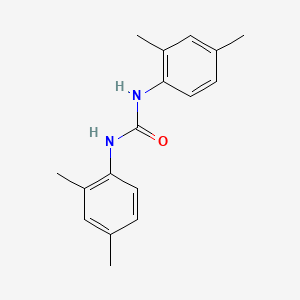
![1-[2-(4-methoxyphenoxy)ethyl]-1H-indole-3-carbonitrile](/img/structure/B5850701.png)
![1-[(3,5-dimethylphenoxy)acetyl]-4-(4-fluorophenyl)piperazine](/img/structure/B5850722.png)
![N-[4-(4-chlorophenoxy)phenyl]-3-methylbutanamide](/img/structure/B5850729.png)

![N,N-dimethyl-2-[(phenylsulfonyl)amino]benzamide](/img/structure/B5850746.png)
